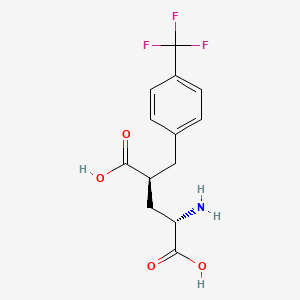

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid

Descripción general

Descripción

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a benzyl group, which is further connected to the L-glutamic acid backbone. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with excellent regioselectivity.

Industrial Production Methods

Industrial production of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a valuable building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed during chemical reactions, making it useful in organic synthesis.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, allowing for the formation of functionalized derivatives that can be employed in further synthetic applications.

Biology

- Biological Interactions : Research indicates that (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid interacts with specific enzymes and metabolic pathways. The trifluoromethyl group can enhance binding affinity to certain biological targets, leading to modulation of their activity .

- Cell Viability Studies : In vitro studies have demonstrated that this compound can affect cell vitality. For instance, cell lines incubated with derivatives of L-glutamic acid showed varying degrees of vitality, suggesting potential applications in studying metabolic effects and cellular responses .

Medicine

- Potential Therapeutic Applications : The compound is under investigation for its potential therapeutic applications, including its role as a novel drug candidate. Its unique properties may allow it to function as an allosteric modulator for metabotropic glutamate receptors, which are implicated in various neurological disorders .

- Diagnostic Imaging : this compound can also be used as a precursor for radiolabeling in Positron Emission Tomography (PET). The incorporation of fluorine isotopes enables the development of tracers suitable for diagnostic imaging of proliferative diseases such as tumors .

Industry

- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals and materials with unique properties due to its trifluoromethyl group. These materials can have applications ranging from pharmaceuticals to advanced materials science.

Case Studies

Mecanismo De Acción

The mechanism of action of (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(trifluoromethyl)benzene: Used as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence.

α-Trifluoromethylstyrene derivatives: Versatile synthetic intermediates for the preparation of more complex fluorinated compounds.

Uniqueness

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the biological relevance of L-glutamic acid. This combination makes it particularly valuable in both chemical synthesis and biological research.

Actividad Biológica

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid is a synthetic analog of glutamic acid, modified with a trifluoromethyl group and a benzyl moiety. This compound has garnered interest due to its potential biological activities, particularly in modulating glutamate receptors and influencing various signaling pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Synthesis

The compound's structure features a chiral center at the 4-position of the glutamic acid backbone, which is crucial for its biological activity. The synthesis typically involves the introduction of the trifluoromethyl group and the benzyl substituent through various organic synthesis techniques, including asymmetric synthesis methods that ensure the desired stereochemistry is achieved.

This compound acts primarily as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are critical for neurotransmission in the central nervous system and are implicated in numerous neurological disorders. The compound has been shown to enhance the potency of glutamate at mGluR4 without acting as a direct agonist, which suggests its role in fine-tuning glutamatergic signaling rather than merely activating the receptor directly .

Modulation of Glutamate Receptors

Research indicates that this compound can significantly potentiate responses at mGluR subtypes, particularly mGluR2 and mGluR3. In vitro studies demonstrate that this compound increases the efficacy of glutamate by enhancing receptor activation, leading to increased intracellular calcium mobilization and downstream signaling effects .

Neuroprotective Effects

In cellular models, this compound has exhibited neuroprotective properties. For instance, it has been shown to reduce oxidative stress-induced cytotoxicity in neuronal cell lines. This activity is believed to be mediated through modulation of glutamate levels and receptor activity, which can prevent excitotoxicity—a common pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

- Neuroprotection in Animal Models : A study involving mice treated with this compound demonstrated a significant reduction in cognitive decline associated with induced neurodegeneration. Behavioral tests indicated improved memory retention and spatial learning abilities compared to control groups .

- Cancer Research : In vitro assays revealed that this compound could inhibit proliferation in certain cancer cell lines by modulating glutamate signaling pathways that are often dysregulated in tumors. The implications for therapeutic applications in oncology are currently being explored .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

(2S,4S)-2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVMWWMTSDUMAQ-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435064 | |

| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207508-60-9 | |

| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.